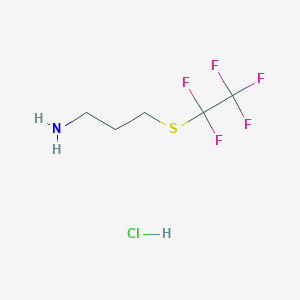

3-Pentafluoroethylsulfanyl-propylamine hydrochloride

Description

3-Pentafluoroethylsulfanyl-propylamine hydrochloride (CAS RN: 1208080-59-4) is a fluorinated organic compound characterized by a propylamine backbone substituted with a pentafluoroethylsulfanyl (-S-C₂F₅) group and a hydrochloride counterion. Its molecular formula is C₅H₁₁ClF₅NS, with a molecular weight of 283.66 g/mol.

The pentafluoroethylsulfanyl moiety enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the hydrochloride salt improves solubility in polar solvents. This balance of properties positions it as a candidate for drug delivery systems or agrochemical formulations .

Properties

IUPAC Name |

3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F5NS.ClH/c6-4(7,8)5(9,10)12-3-1-2-11;/h1-3,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOFKUQFOHWTPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CSC(C(F)(F)F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF5NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336810 | |

| Record name | 3-[(Perfluoroethyl)thio]-1-propanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286743-87-0 | |

| Record name | 1-Propanamine, 3-[(1,1,2,2,2-pentafluoroethyl)thio]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286743-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Perfluoroethyl)thio]-1-propanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentafluoroethylsulfanyl-propylamine hydrochloride typically involves the reaction of pentafluoroethylsulfanyl chloride with propylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Pentafluoroethylsulfanyl-propylamine hydrochloride can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the pentafluoroethylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Chemistry: 3-Pentafluoroethylsulfanyl-propylamine hydrochloride is used as a building block in organic synthesis

Biology: In biological research, this compound is used to study the effects of fluorinated groups on biological systems. It can be incorporated into peptides or proteins to investigate their stability and interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs with improved pharmacokinetic properties. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-Pentafluoroethylsulfanyl-propylamine hydrochloride involves its interaction with molecular targets through its pentafluoroethylsulfanyl group. This group can form strong interactions with various biological molecules, affecting their function and stability. The compound can also participate in chemical reactions that modify the structure and activity of target molecules.

Comparison with Similar Compounds

Key Findings :

- The shorter fluorinated chain in 3-pentafluoroethylsulfanyl-propylamine hydrochloride reduces environmental persistence compared to PFOS and PFOA, aligning with regulatory shifts toward short-chain PFAS .

- Unlike PFOS/PFOA, its amine-hydrochloride group enables ionic interactions, enhancing solubility and reactivity in biological systems .

Pharmacologically Active Hydrochloride Salts

Compared to other amine-containing hydrochlorides used in pharmaceuticals:

| Compound | 3-Pentafluoroethylsulfanyl-propylamine HCl | Triflupromazine Hydrochloride | Dopamine Hydrochloride |

|---|---|---|---|

| Structure | Fluorinated sulfanyl-amine | Phenothiazine derivative with CF₃ group | Catecholamine with ethylamine backbone |

| Primary Use | Surfactant/drug intermediate | Antipsychotic agent | Neurotransmitter (treatment of shock) |

| Solubility | High in polar solvents (e.g., water, ethanol) | Moderate (requires organic solvents) | High in aqueous solutions |

| Metabolic Stability | Enhanced due to fluorination | Moderate (hepatic metabolism) | Low (rapid enzymatic degradation) |

| Toxicity Profile | Not fully characterized | Sedation, extrapyramidal effects | Arrhythmias at high doses |

Key Findings :

Biological Activity

3-Pentafluoroethylsulfanyl-propylamine hydrochloride is a synthetic compound characterized by its unique molecular structure, which includes a pentafluoroethylsulfanyl group attached to a propylamine backbone. Its molecular formula is , and it has a molecular weight of approximately 245.642 g/mol. This compound is notable for its potential applications in both chemical synthesis and biological research.

- IUPAC Name : 3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine; hydrochloride

- CAS Number : 1208080-59-4

- Molecular Structure : The compound features a sulfur atom bonded to a pentafluoroethyl group, which contributes to its unique reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of pentafluoroethylsulfanyl chloride with propylamine, often in the presence of a base. The hydrochloride salt is formed by treating the free base with hydrochloric acid. This method can be scaled for industrial production, optimizing yield and purity through controlled reaction conditions.

The biological activity of this compound is primarily attributed to the interactions facilitated by its pentafluoroethylsulfanyl group. This group can form strong interactions with various biomolecules, influencing their stability and function. The compound may also participate in chemical reactions that modify target molecules, potentially affecting their biological activity.

Research Applications

- Medicinal Chemistry : The compound has been investigated for its potential role in drug design, particularly in enhancing the metabolic stability and bioavailability of therapeutic agents due to the presence of fluorine atoms.

- Biological Studies : It is used to study the effects of fluorinated groups on biological systems. Research has explored its incorporation into peptides or proteins to investigate stability and interaction dynamics.

- Chemical Synthesis : As a building block in organic synthesis, it serves as a precursor for more complex molecules.

Case Study 1: Fluorinated Amines in Drug Development

A study highlighted the use of fluorinated amines, including derivatives like this compound, in developing pharmaceuticals with improved pharmacokinetic profiles. The incorporation of fluorine was shown to enhance metabolic stability and alter interaction patterns with biological targets.

Case Study 2: Interaction with Enzymatic Pathways

Research demonstrated that compounds similar to this compound can modulate enzymatic pathways involved in neurotransmitter regulation. This suggests potential applications in treating neurological disorders by targeting specific phosphodiesterase enzymes.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3,3,3-Trifluoropropylamine hydrochloride | Trifluoropropyl group | Similar pharmacological properties |

| 4-(Trifluoromethylthio)butylamine | Trifluoromethylthio group | Investigated for biological activity |

| 3-(Pentafluoroethylthio)butylamine | Pentafluoroethylthio group | Potential interactions with biomolecules |

This table illustrates how variations in chemical structure can influence biological activity and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.